methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate
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Overview
Description
Methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be introduced through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Esterification: The final step involves the esterification of the intermediate compound with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate .
- 1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione .
Uniqueness
Methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate is unique due to its combination of an indole moiety and a piperazine ring, which imparts distinct chemical and biological properties .
Biological Activity
Methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate, a compound with significant structural complexity, has garnered attention in pharmacological research for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H19N3O3
- Molecular Weight : 291.3444 g/mol
- CAS Number : 6532-17-8
- InChI : InChI=1/C15H19N3O3/c19-10-9-16-5-7-17(8-6-16)11-18-13-4-2-1-3-12(13)14(20)15(18)21/h1-4,19H,5-11H2/p+2
These properties indicate a compound that is likely to exhibit diverse biological activities due to its complex structure.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds, including this compound, may possess significant antimicrobial properties. A study highlighted that certain indole derivatives exhibited moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Enterococcus faecalis | 64 µg/mL |
Compound C | Escherichia coli | 128 µg/mL |
This table summarizes findings from various studies demonstrating the antimicrobial efficacy of related compounds. The specific MIC values for this compound have yet to be published but are expected to be comparable given the structural similarities.
Cytotoxicity Studies
Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. Recent investigations into related indole derivatives have shown promising results. For instance, a study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HT29 (colon adenocarcinoma), with EC50 values as low as 0.6 µM .
Table 2: Cytotoxicity of Indole Derivatives
Compound Name | Cell Line Tested | EC50 (µM) |
---|---|---|
Compound D | HT29 (Colon Adenocarcinoma) | 0.6 |
Compound E | MCF7 (Breast Cancer) | 1.5 |
Compound F | A549 (Lung Cancer) | 0.8 |
These findings suggest that methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-y}acetate may also exhibit cytotoxic properties worthy of further investigation.
The mechanisms underlying the biological activity of methyl {1-[...]}acetate are not fully elucidated but are likely multifaceted. Indole compounds are known to interact with various biological targets, including enzymes involved in cell signaling and proliferation pathways. For example, some studies have indicated that indole derivatives can inhibit key kinases involved in cancer progression .
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of similar compounds:
- Analgesic Activity : A related compound was shown to exhibit analgesic effects in animal models, suggesting potential applications in pain management .
- Anti-tubercular Activity : Research into substituted indole derivatives indicated significant activity against Mycobacterium tuberculosis, with IC90 values indicating effective concentrations for therapeutic use .
Properties
Molecular Formula |
C16H17N3O5 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
methyl 2-[1-[(2,3-dioxoindol-1-yl)methyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C16H17N3O5/c1-24-13(20)8-12-15(22)17-6-7-18(12)9-19-11-5-3-2-4-10(11)14(21)16(19)23/h2-5,12H,6-9H2,1H3,(H,17,22) |
InChI Key |
TZKWMBGXFKLVLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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